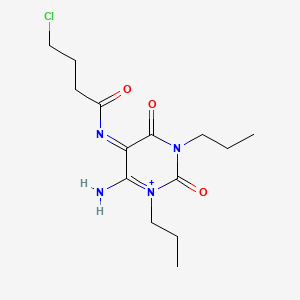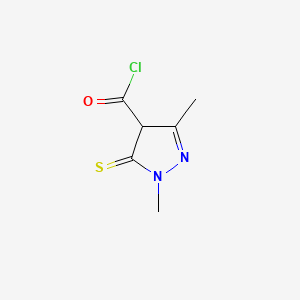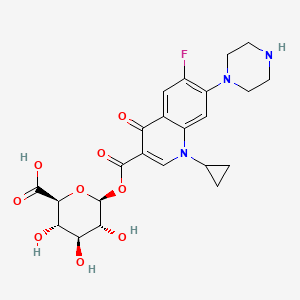
Ciprofloxacin |A-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciprofloxacin A-D-Glucuronide is a metabolite of Ciprofloxacin, a widely used antibiotic. It is formed in the body when Ciprofloxacin is metabolized by the enzyme β-glucuronidase . This process is known as glucuronidation, a major pathway for the elimination of most drugs, endogenous substances, and potentially toxic compounds .
Chemical Reactions Analysis
The primary chemical reaction involved in the formation of Ciprofloxacin A-D-Glucuronide is the glucuronidation of Ciprofloxacin, mediated by the enzyme β-glucuronidase . This enzyme catalyzes the hydrolysis of glucuronide conjugates, leading to the formation of the free drug and glucuronic acid .Aplicaciones Científicas De Investigación
Antibacterial Activity
Ciprofloxacin is a widely used antibiotic in the fluoroquinolone class . It is one of the most widely used drugs for the treatment of various bacterial infections that affect the urinary tract, the respiratory system, the skin, the gastrointestinal system, the abdominal region, bones, and joints .
Anticancer Activity
Ciprofloxacin has been documented to have anticancer activities . Researchers have been exploring the synthesis of ciprofloxacin derivatives with enhanced biological activities or tailored capability to target specific pathogens .
Antiviral Activity
Ciprofloxacin also exhibits antiviral activities . This makes it a versatile compound in the treatment of various diseases.
Antimalarial Activity
In addition to its antibacterial, anticancer, and antiviral activities, ciprofloxacin has also been found to have antimalarial activities .
Use in Antibiotic Susceptibility Testing
Ciprofloxacin has been used in antibiotic susceptibility testing (AST). By monitoring the metabolism of resazurin, resorufin beta-D-glucuronide and resorufin beta-D-galactopyranoside to resorufin, AST was achieved in under 18 hours . AST was validated in two uropathogenic E. coli strains with antibiotics ciprofloxacin and nitrofurantoin .
Use in Bacterial Classification
Ciprofloxacin has been used in bacterial classification (BC). BC was performed independently and simultaneously with ciprofloxacin AST for E. coli, K. pneumoniae, P. mirabilis and S. aureus .
Mecanismo De Acción
Target of Action
Ciprofloxacin A-D-Glucuronide, also known as (2S,3S,4S,5R,6S)-6-((1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Ciprofloxacin A-D-Glucuronide inhibits the action of DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, thereby blocking the progress of the replication fork . This results in the inhibition of bacterial DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ciprofloxacin A-D-Glucuronide is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This leads to the cessation of DNA synthesis and ultimately results in bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Ciprofloxacin A-D-Glucuronide involves absorption, distribution, metabolism, and excretion (ADME). The drug is well absorbed after oral administration and is widely distributed throughout the body . It is metabolized in the liver and excreted via the kidneys . Factors such as the patient’s fat-free mass and renal function can influence the clearance of the drug .
Result of Action
The primary result of the action of Ciprofloxacin A-D-Glucuronide is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes involved in bacterial DNA replication, the drug effectively halts the growth of the bacteria, leading to bacterial cell death . This makes it an effective treatment for various bacterial infections .
Action Environment
The action of Ciprofloxacin A-D-Glucuronide can be influenced by various environmental factors. For instance, the presence of the drug in aquatic ecosystems can affect non-target organisms such as algae and cyanobacteria . Additionally, the drug’s efficacy can be influenced by factors such as temperature and the presence of other carbon or nitrogen sources .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGHUQNIHVSBBO-KLJBMEJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747356 |
Source


|
| Record name | 1-O-[1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ciprofloxacin |A-D-Glucuronide | |
CAS RN |
105029-31-0 |
Source


|
| Record name | 1-O-[1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



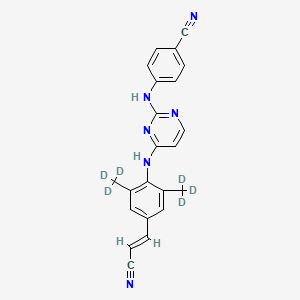


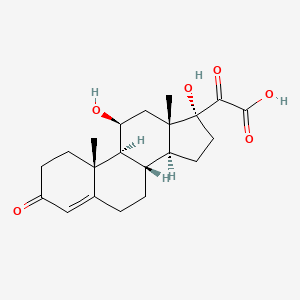
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)


